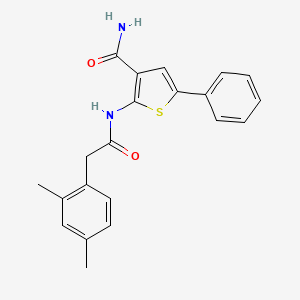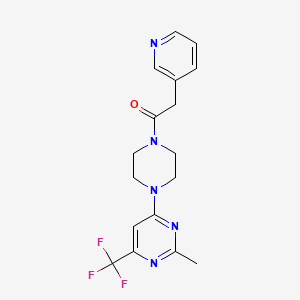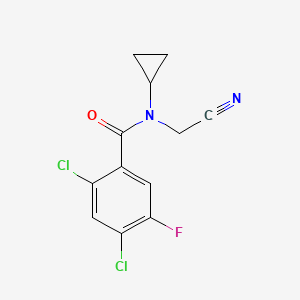
2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCF is a chemical compound that belongs to the benzamide family. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. DCF has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Due to these properties, DCF has been extensively studied for its potential applications in the field of medicine.
Applications De Recherche Scientifique
DCF has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antitumor effects. Additionally, DCF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Furthermore, DCF has been found to possess antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of DCF is not fully understood. However, it has been proposed that DCF exerts its biological activities by inhibiting the activity of various enzymes and proteins. For example, DCF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
DCF has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DCF has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DCF has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities have been extensively studied. Additionally, DCF has been found to possess low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to using DCF in lab experiments. For example, DCF has been found to have poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DCF. One area of research is to further investigate the mechanism of action of DCF. Additionally, more studies are needed to determine the optimal dosage and administration route of DCF for various medical conditions. Furthermore, research is needed to determine the potential side effects of DCF and to develop strategies to minimize these side effects. Finally, more studies are needed to investigate the potential applications of DCF in other fields, such as agriculture and environmental science.
In conclusion, DCF is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It possesses various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The synthesis method of DCF is relatively easy, and its biological activities have been extensively studied. However, there are also some limitations to using DCF in lab experiments. Future research directions include investigating the mechanism of action of DCF, determining the optimal dosage and administration route of DCF, and investigating the potential applications of DCF in other fields.
Méthodes De Synthèse
DCF can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-fluoroaniline with cyanomethyl cyclopropane carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield DCF.
Propriétés
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN2O/c13-9-6-10(14)11(15)5-8(9)12(18)17(4-3-16)7-1-2-7/h5-7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZAUZVFQXRBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC(=C(C=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)
![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)
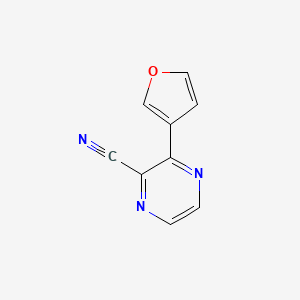
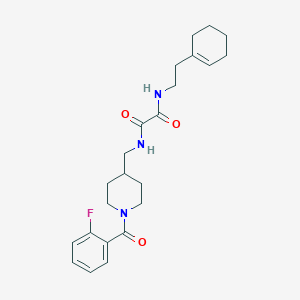
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)
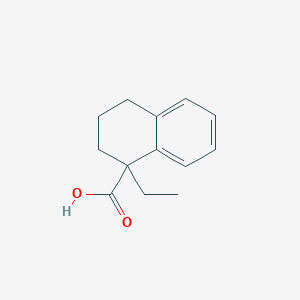
![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)
